molecular formula C23H21FN2O3S B2480371 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899751-63-4

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2480371
CAS No.: 899751-63-4
M. Wt: 424.49
InChI Key: NLWAFSXBGXKSCY-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The tosylation of the tetrahydroquinoline is then carried out using tosyl chloride in the presence of a base such as pyridine. Finally, the fluorinated benzamide is synthesized by reacting the tosylated tetrahydroquinoline with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom and tosyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: shares structural similarities with other benzamide derivatives and tetrahydroquinoline compounds.

    N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-4-11-21(12-5-16)30(28,29)26-14-2-3-18-15-20(10-13-22(18)26)25-23(27)17-6-8-19(24)9-7-17/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWAFSXBGXKSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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